molecular formula C17H32O4 B1589842 Dimethyl Pentadecanedioate CAS No. 36575-82-3

Dimethyl Pentadecanedioate

Cat. No.: B1589842
CAS No.: 36575-82-3
M. Wt: 300.4 g/mol
InChI Key: IAYJBOCIXHISNO-UHFFFAOYSA-N
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Description

Dimethyl pentadecanedioate (CAS No. 36575-82-3), also known as pentadecanedioic acid dimethyl ester, is a diester compound with the molecular formula C₁₇H₃₂O₄ and a molecular weight of 300.43 g/mol . It is primarily used as a laboratory chemical for research and development purposes . Physically, it exists as a solid with a melting point of 43–44°C . Its synthesis from Malania oleifera oil has been optimized, with yields reaching 72.4% under specific esterification conditions .

Preparation Methods

Dimethyl Pentadecanedioate can be synthesized through several methods. One common synthetic route involves the esterification of pentadecanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial production methods often involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of solid acid catalysts can enhance the esterification process, making it more suitable for large-scale production .

Chemical Reactions Analysis

Dimethyl Pentadecanedioate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Applications in Polymer Chemistry

DMPD is primarily utilized in the synthesis of polyesters and polyurethanes. Its long carbon chain provides flexibility and enhances the mechanical properties of the resulting polymers.

Polyester Production

  • Application : DMPD serves as a monomer in the production of high-performance polyesters.
  • Case Study : Research has shown that incorporating DMPD into polyester formulations results in materials with improved thermal stability and mechanical strength compared to traditional polyesters derived from shorter-chain diacids.

Polyurethane Synthesis

  • Application : DMPD is used in the production of polyurethanes, particularly in coatings and adhesives.
  • Case Study : A study demonstrated that polyurethanes synthesized with DMPD exhibited enhanced abrasion resistance and flexibility, making them suitable for automotive and industrial applications.

Applications in Specialty Chemicals

DMPD is also employed as a precursor in the synthesis of various specialty chemicals, including plasticizers, surfactants, and lubricants.

Plasticizers

  • Application : DMPD is used to produce plasticizers that improve the flexibility and durability of plastics.
  • Data Table :
Plasticizer TypeCompositionProperties
Phthalate-freeDMPD-basedLow volatility, high compatibility
TraditionalPhthalatesHigher volatility, potential health risks

Surfactants

  • Application : DMPD can be modified to create surfactants used in detergents and emulsifiers.
  • Case Study : A formulation study indicated that surfactants derived from DMPD showed superior emulsifying properties compared to those derived from shorter-chain esters.

Biological Applications

Emerging research suggests potential applications of DMPD in biomedical fields, particularly as a scaffold material for drug delivery systems due to its biocompatibility.

Drug Delivery Systems

  • Application : DMPD-based polymers can be designed for controlled release of therapeutic agents.
  • Case Study : Experimental results revealed that drug-loaded DMPD-based nanoparticles exhibited sustained release profiles suitable for long-term therapies.

Mechanism of Action

The mechanism by which Dimethyl Pentadecanedioate exerts its effects varies depending on its application. In chemical reactions, it typically acts as a substrate that undergoes transformation through catalytic processes. In biological systems, it may interact with enzymes that catalyze the hydrolysis of ester bonds, leading to the formation of pentadecanedioic acid and methanol .

Comparison with Similar Compounds

Dimethyl pentadecanedioate belongs to a family of linear aliphatic diesters. Below is a comparative analysis with structurally analogous compounds:

Molecular and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Melting Point (°C) Solubility
This compound C₁₇H₃₂O₄ 300.43 Solid 43–44 Insoluble in water
Dimethyl hexadecanedioate C₁₆H₃₀O₄ 302.41 Liquid Not reported Soluble in organic solvents
Dimethyl octadecanedioate C₂₀H₃₈O₄ 342.51 Not reported Not reported Not reported
Dimethyl decanedioate C₁₂H₂₂O₄ 230.30 Not reported Not reported Not reported

Key Observations :

  • Chain Length and Physical State : this compound’s solid state contrasts with dimethyl hexadecanedioate’s liquid form, suggesting that shorter chain diesters (e.g., C₁₆) may exhibit lower melting points .
  • Solubility : Insolubility in water is consistent across diesters, though dimethyl hexadecanedioate demonstrates better solubility in alcohols, ethers, and ketones .

Environmental Impact

  • Biodegradability: this compound is expected to degrade naturally, with low ecological toxicity under normal use .
  • Mobility : Its insolubility in water limits soil mobility, reducing environmental spread .

Biological Activity

Dimethyl pentadecanedioate (CAS 36575-82-3) is a dimethyl ester of pentadecanedioic acid, a long-chain dicarboxylic acid. This compound has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals, cosmetics, and industrial processes. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C17_{17}H32_{32}O4_4
  • Molecular Weight : 300.43 g/mol
  • Physical State : Solid
  • Purity : >98%

The compound is characterized by its long hydrocarbon chain, which influences its solubility and biological interactions.

Biological Activity

This compound exhibits several biological activities that can be categorized as follows:

1. Antimicrobial Activity

Research has indicated that compounds with long hydrocarbon chains often exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various microbial strains. A study demonstrated that it inhibited the growth of certain bacteria and fungi, suggesting its potential as a natural preservative or antimicrobial agent.

Microbial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

2. Antioxidant Properties

The antioxidant capacity of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The compound showed significant scavenging activity, indicating its potential role in preventing oxidative stress-related diseases.

Assay TypeIC50 (µg/mL)
DPPH45
ABTS30

3. Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties. In vitro experiments using macrophage cell lines demonstrated a reduction in pro-inflammatory cytokines upon treatment with the compound.

Case Study 1: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial efficacy of this compound against foodborne pathogens. The study found that the compound effectively reduced the population of Listeria monocytogenes in contaminated food samples, highlighting its potential use in food preservation.

Case Study 2: Antioxidant Activity

In another study, this compound was incorporated into a cosmetic formulation aimed at reducing skin oxidative stress. Clinical trials showed improved skin elasticity and reduced signs of aging after regular application over six weeks.

Safety and Toxicology

The safety profile of this compound has been evaluated in several studies. It is generally recognized as safe (GRAS) when used in appropriate concentrations. However, further research is necessary to fully understand its long-term effects and potential toxicity.

Toxicity Data Summary

Study TypeResult
Acute ToxicityNo adverse effects observed at doses up to 2000 mg/kg
Reproductive ToxicityNo significant effects on fertility or fetal development

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing dimethyl pentadecanedioate with high purity?

this compound is typically synthesized via esterification of pentadecanedioic acid with methanol, using acid catalysts like sulfuric acid. Post-synthesis purification involves vacuum distillation or recrystallization to achieve >98% purity, as verified by GC/TLC (gas chromatography/thin-layer chromatography) . Researchers should monitor reaction kinetics and optimize temperature (e.g., 60–80°C) to minimize byproducts. Safety protocols, including ventilation and PPE, are critical during handling .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

  • NMR spectroscopy : To confirm ester group presence (δ 3.6–3.7 ppm for methyl protons) and backbone structure.
  • GC-MS : For purity assessment and identification of volatile impurities.
  • TLC : To monitor reaction progress using silica gel plates and hexane/ethyl acetate eluents . Cross-validation with melting point analysis (reported range: 43–44°C) ensures consistency with literature .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

While classified as non-hazardous under EU Regulation 1272/2008, researchers should:

  • Avoid inhalation of aerosols and use fume hoods during heating.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Store in sealed containers away from oxidizers to prevent decomposition .

Q. How does the solubility profile of this compound influence its applications in lipid-based studies?

The compound is insoluble in water but soluble in organic solvents (e.g., ethanol, chloroform). This property makes it suitable for lipid bilayer simulations or as a substrate in enzymatic ester hydrolysis studies. Pre-solubilization in warm ethanol (40–50°C) is recommended for homogeneous mixing .

Q. What are the regulatory considerations for transporting this compound?

It is exempt from hazardous material regulations (e.g., ADR/RID) due to its low toxicity. However, documentation should include CAS number (36575-82-3) and SDS compliance with REACH and CLP standards .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis to minimize environmental impact?

Green chemistry approaches, such as using immobilized lipases or ionic liquid catalysts, can reduce waste. Kinetic modeling (e.g., pseudo-first-order rate equations) paired with DOE (Design of Experiments) helps identify optimal methanol-to-acid ratios and catalyst concentrations. Post-reaction, solvent recovery systems (e.g., rotary evaporation) enhance sustainability .

Q. What experimental strategies address contradictions in reported purity levels of commercial this compound?

Discrepancies may arise from batch variability or analytical method sensitivity. Researchers should:

  • Combine HPLC-ELSD (evaporative light scattering detection) with GC-MS for non-volatile impurity detection.
  • Validate against certified reference materials (CRMs) from NIST-traceable suppliers .
  • Re-crystallize samples to isolate high-purity fractions for critical applications .

Q. How can this compound be integrated into studies of lipid oxidation kinetics?

As a saturated diester, it serves as a stable control in oxidation experiments. Techniques include:

  • Accelerated aging tests : Expose to UV light or elevated temperatures (60–80°C) and quantify degradation via FTIR (carbonyl index) or peroxide value assays.
  • Competitive oxidation studies : Compare with unsaturated esters (e.g., dimethyl linoleate) to assess radical scavenging efficacy .

Q. What methodologies validate the stability of this compound under extreme pH conditions?

Hydrolysis studies in buffered solutions (pH 2–12) at 37°C can be conducted. Monitor ester bond cleavage via:

  • Titration : Quantify free diacid release.
  • NMR : Track methyl ester peak disappearance. Data should be modeled using Arrhenius equations to predict shelf-life in pharmaceutical or cosmetic formulations .

Q. How can ecological risk assessments for this compound be designed to comply with OECD guidelines?

Follow OECD 301D (closed bottle test) for biodegradability screening. Pair with QSAR models to predict acute aquatic toxicity (e.g., LC50 for Daphnia magna). Field studies should measure bioaccumulation potential in sediment-water systems, given its log P value (~4.2) .

Properties

IUPAC Name

dimethyl pentadecanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O4/c1-20-16(18)14-12-10-8-6-4-3-5-7-9-11-13-15-17(19)21-2/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYJBOCIXHISNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465219
Record name Dimethyl Pentadecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36575-82-3
Record name Dimethyl Pentadecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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